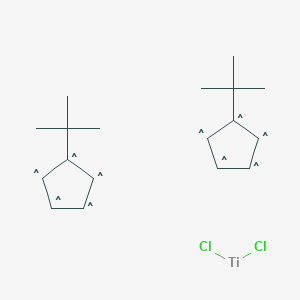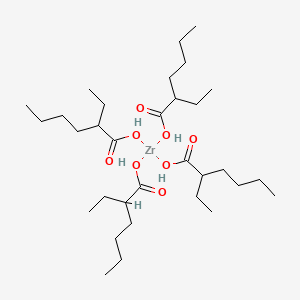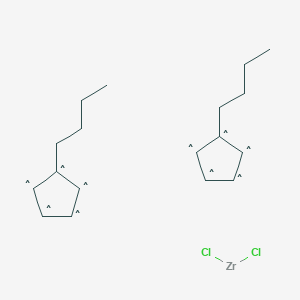
2 5-Difluorobenzylzinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5ClF2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzylzinc chloride can be synthesized through the reaction of 2,5-difluorobenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C7H5ClF2+Zn→C7H5ClF2Zn
The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting material to the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of 2,5-difluorobenzylzinc chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistent quality of the product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are often carried out at elevated temperatures to increase reaction rates.
Major Products Formed
Alcohols: Formed through the addition of 2,5-difluorobenzylzinc chloride to carbonyl compounds.
Aryl-Substituted Compounds: Formed through cross-coupling reactions with aryl halides.
Applications De Recherche Scientifique
2,5-Difluorobenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Mécanisme D'action
The mechanism of action of 2,5-difluorobenzylzinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluorobenzylzinc chloride
- 3,5-Difluorobenzylzinc chloride
- 2,5-Difluorobenzyl chloride
Uniqueness
2,5-Difluorobenzylzinc chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and selectivity in chemical reactions. The presence of two fluorine atoms in the ortho and para positions relative to the benzyl group provides distinct electronic properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C7H5ClF2Zn |
|---|---|
Poids moléculaire |
227.9 g/mol |
Nom IUPAC |
chlorozinc(1+);1,4-difluoro-2-methanidylbenzene |
InChI |
InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
UAHNIMYAJUQSNU-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



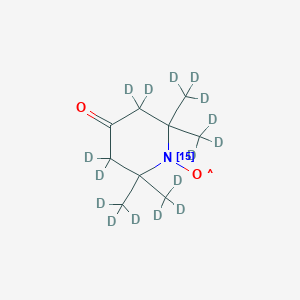
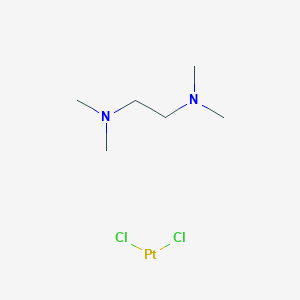

![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)



![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)
